3,5-bis(3,4-dimethylphenyl)-1-(4-fluorophenyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-bis(3,4-dimethylphenyl)-1-(4-fluorophenyl)-1H-pyrazole is a synthetic organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This particular compound is characterized by the presence of two 3,4-dimethylphenyl groups and one 4-fluorophenyl group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-bis(3,4-dimethylphenyl)-1-(4-fluorophenyl)-1H-pyrazole typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.
Introduction of the phenyl groups: The phenyl groups can be introduced through electrophilic aromatic substitution reactions, where the pyrazole ring acts as a nucleophile.
Fluorination: The fluorine atom can be introduced using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, solvent, and reaction time, as well as using catalysts to enhance the reaction rate.
Chemical Reactions Analysis
Types of Reactions
3,5-bis(3,4-dimethylphenyl)-1-(4-fluorophenyl)-1H-pyrazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
3,5-bis(3,4-dimethylphenyl)-1-(4-fluorophenyl)-1H-pyrazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as anti-inflammatory or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3,5-bis(3,4-dimethylphenyl)-1-(4-fluorophenyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a desired therapeutic effect. The exact pathways involved can vary and are often the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
3,5-diphenyl-1H-pyrazole: Lacks the dimethyl and fluorophenyl groups, resulting in different chemical and biological properties.
3,5-bis(4-methylphenyl)-1H-pyrazole:
1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole: Similar structure but with different substitution patterns, leading to variations in its properties.
Uniqueness
3,5-bis(3,4-dimethylphenyl)-1-(4-fluorophenyl)-1H-pyrazole is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity, biological activity, and potential applications. The presence of both dimethylphenyl and fluorophenyl groups provides a distinct combination of electronic and steric effects, making it a valuable compound for various research purposes.
Properties
Molecular Formula |
C25H23FN2 |
---|---|
Molecular Weight |
370.5 g/mol |
IUPAC Name |
3,5-bis(3,4-dimethylphenyl)-1-(4-fluorophenyl)pyrazole |
InChI |
InChI=1S/C25H23FN2/c1-16-5-7-20(13-18(16)3)24-15-25(21-8-6-17(2)19(4)14-21)28(27-24)23-11-9-22(26)10-12-23/h5-15H,1-4H3 |
InChI Key |
TVYVNQUZVQUJOU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=NN2C3=CC=C(C=C3)F)C4=CC(=C(C=C4)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.